molecular formula C10H6N4O4 B12828091 2-Nitro-6-(6-nitro-2-pyridyl)pyridine

2-Nitro-6-(6-nitro-2-pyridyl)pyridine

Cat. No.: B12828091
M. Wt: 246.18 g/mol
InChI Key: ZCZJNRAISKXLCC-UHFFFAOYSA-N
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Description

6,6’-Dinitro-2,2’-bipyridine is a nitrogen-containing heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of two nitro groups attached to the 6 and 6’ positions of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6 and 6’ positions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 6,6’-Dinitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dinitro-2,2’-bipyridine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6,6’-Diamino-2,2’-bipyridine.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized bipyridine derivatives, though these reactions are less common.

Mechanism of Action

The mechanism of action of 6,6’-Dinitro-2,2’-bipyridine largely depends on its ability to coordinate with metal ions. The nitro groups enhance the electron-withdrawing properties of the compound, making it an effective ligand for metal coordination. This coordination can influence various molecular targets and pathways, including catalytic processes and biological interactions. The compound’s ability to form stable complexes with metals is key to its function in catalysis and materials science .

Comparison with Similar Compounds

6,6’-Dinitro-2,2’-bipyridine can be compared with other bipyridine derivatives:

These comparisons highlight the unique properties of 6,6’-Dinitro-2,2’-bipyridine, particularly its strong electron-withdrawing nitro groups that influence its reactivity and applications.

Properties

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

2-nitro-6-(6-nitropyridin-2-yl)pyridine

InChI

InChI=1S/C10H6N4O4/c15-13(16)9-5-1-3-7(11-9)8-4-2-6-10(12-8)14(17)18/h1-6H

InChI Key

ZCZJNRAISKXLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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